1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-4-3-16(11-18(17)25-2)12-19(23)22-8-5-15(6-9-22)13-21-10-7-20-14-21/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUDLUNFACCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine and dimethoxyphenyl groups. Common synthetic routes include:
Imidazole Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Piperidine Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the precursor molecule is replaced by the piperidine moiety.
Dimethoxyphenyl Group Addition: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the phenyl ring is activated and reacts with a dimethoxybenzene derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives and other reduced forms of the compound.
Substitution Products: Various substituted imidazoles and phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Imidazole Hybrids
1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives ()
- Structure : Replace imidazole with tetrazole and vary aryl groups (e.g., phenyl, substituted phenyl).
- Synthesis : Similar use of chloroacetyl chloride and piperidine, but tetrazole formation requires sodium azide and triethyl orthoformate.
- Key Differences : Tetrazole’s higher acidity (pKa ~4.9) versus imidazole (pKa ~6.9) may alter hydrogen-bonding interactions in biological targets.
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) ()
- Structure : Benzoimidazole replaces imidazole; trifluoromethylphenyl enhances hydrophobicity.
- Activity: Retinol-binding protein antagonist (67% yield).
1-[4-(1-Phenethyl-1H-imidazole-2-carbonyl)piperidin-1-yl]ethanone ()
Antifungal Agents with Imidazole Motifs
Sertaconazole (8i) ()
- Structure : Dichlorophenyl and imidazole linked via ethoxymethyl to benzo[b]thienyl.
- Activity : Potent antifungal (CAS 99592-32-2) with broad-spectrum efficacy.
- Comparison : The dichlorophenyl group in sertaconazole provides strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This may influence binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) .
Antitumor Compounds with Piperidine-Ethanone Linkages
Vandetanib Derivatives ()
- Structure : Nitroimidazole-piperidine linked to quinazoline (e.g., compound 1: MW 570.17 g/mol).
- Activity : Tyrosine kinase inhibitors targeting EGFR/VEGFR.
- Synthesis : Uses HBTU-mediated coupling, similar to .
- Contrast : The quinazoline core in vandetanib derivatives enables ATP-binding pocket inhibition, a mechanism absent in the target compound .
Piperidine-Aryl Ethanone Derivatives
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone ()
- Structure : Difluorobenzoyl replaces imidazole-methylene and dimethoxyphenyl.
- Properties : MW 267.27 g/mol; fluorinated aryl enhances metabolic stability.
- Application : Risperidone impurity; fluorination reduces oxidative metabolism compared to methoxy groups .
(2,3-Dimethoxyphenyl){1-[(4-fluorophenyl)acetyl]piperidin-4-yl}methanol ()
Structural and Pharmacokinetic Analysis
Table 1: Key Structural and Pharmacological Comparisons
Biological Activity
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, a compound featuring a piperidine ring and an imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.41 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
This structural configuration allows for diverse interactions with biological targets, which is critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, such as protein tyrosine phosphatases (PTPs), which are crucial for regulating various cellular processes including proliferation and differentiation .
- Receptor Modulation : It may act as a ligand for various receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of infections .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound:
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various imidazole derivatives, this compound was found to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against multiple bacterial strains. Results indicated significant inhibition at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer: The synthesis involves multi-step protocols, typically starting with the condensation of a piperidine derivative with an imidazole-containing precursor. Critical steps include:
- Imidazole ring formation : Use glyoxal, ammonia, and formaldehyde under controlled pH and temperature ().
- Piperidine functionalization : Introduce the (1H-imidazol-1-yl)methyl group via nucleophilic substitution or reductive amination ().
- Coupling with the dimethoxyphenyl moiety : Employ Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation ().
Key conditions: - Solvent selection (e.g., DMF for polar aprotic environments, THF for Grignard reactions).
- Catalysts (e.g., palladium for cross-couplings, Lewis acids for acylations).
- Temperature control (e.g., 0–5°C for sensitive intermediates, reflux for prolonged reactions) ().
Q. Which analytical methods are most reliable for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the imidazole, piperidine, and dimethoxyphenyl moieties. Compare chemical shifts with literature (e.g., δ 7.2–8.0 ppm for imidazole protons) ().
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) ().
- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible ().
Q. How can solubility and stability challenges be addressed during formulation for biological assays?
Answer:
- Solubility : Test polar aprotic solvents (DMSO) or cyclodextrin-based solubilizers. Adjust pH for salt formation (e.g., hydrochloride salts enhance aqueous solubility) ().
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use LC-MS to identify degradation products ().
Q. What are the key structural features influencing this compound’s bioactivity?
Answer:
Q. How can biological activity be validated in primary assays?
Answer:
- Receptor binding assays : Use radioligand displacement (e.g., H-labeled ligands for GPCRs) ().
- Enzyme inhibition : Measure IC via fluorogenic substrates (e.g., for kinases or proteases).
- Cellular viability assays : Employ MTT or ATP-based luminescence in disease-relevant cell lines ().
Advanced Research Questions
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 across studies) be resolved?
Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Verify compound integrity : Re-test batches with LC-MS to rule out degradation.
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines ().
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
Answer:
- Analog synthesis : Replace the imidazole with triazoles or pyridines to test hydrogen bonding effects ().
- Bioisosteric replacements : Substitute the dimethoxyphenyl group with trifluoromethyl or halogenated analogs to improve metabolic stability ().
- Fragment-based design : Use X-ray co-crystallography to guide modifications at the piperidine-ethanone linker ().
Q. What computational methods aid in identifying putative biological targets?
Answer:
- Molecular docking : Screen against GPCR or kinase libraries using AutoDock Vina (focus on imidazole and dimethoxyphenyl interactions) ().
- Pharmacophore modeling : Align with known TGR5 agonists or antifungal pharmacophores ().
- Machine learning : Train models on ChEMBL bioactivity data to predict off-target effects ().
Q. How can in vitro-to-in vivo translation challenges be mitigated?
Answer:
Q. What methodologies design metabolically stable derivatives without compromising activity?
Answer:
- Metabolic soft spot identification : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via HRMS.
- Deuterium/halogen incorporation : Replace vulnerable C-H bonds with deuterium or fluorine at the piperidine or phenyl positions ().
- Tandem MS/MS fragmentation : Map metabolic pathways and prioritize stable analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
